

4'-Bromo-*Valerophenone*: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 4'-Bromo-*Valerophenone*

Cat. No.: B053498

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This technical guide provides an in-depth overview of **4'-Bromo-*Valerophenone***, a key derivative of *Valerophenone*. Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, synthesis, spectral characteristics, and its emerging role as a versatile intermediate in medicinal chemistry.

Introduction to *Valerophenone* and its Brominated Derivative

Valerophenone (also known as butyl phenyl ketone) is an aromatic ketone that serves as a fundamental building block in various chemical syntheses.^{[1][2][3]} It is frequently utilized in photochemical studies and has been identified as an inhibitor of the enzyme carbonyl reductase.^{[2][4][5][6]} Its structure, featuring a phenyl group attached to a pentanoyl backbone, makes it a valuable precursor in the production of pharmaceuticals, fragrances, and as a photoinitiator in polymer chemistry.^{[3][7]}

4'-Bromo-*Valerophenone* is a derivative where a bromine atom is substituted at the para (4') position of the phenyl ring.^[4] This halogenation significantly alters the molecule's electronic properties and reactivity, making it a crucial intermediate for further chemical modifications and the development of novel compounds.^[8] Its utility is particularly noted in synthetic chemistry and forensic studies related to the synthesis of controlled substances.^[8]

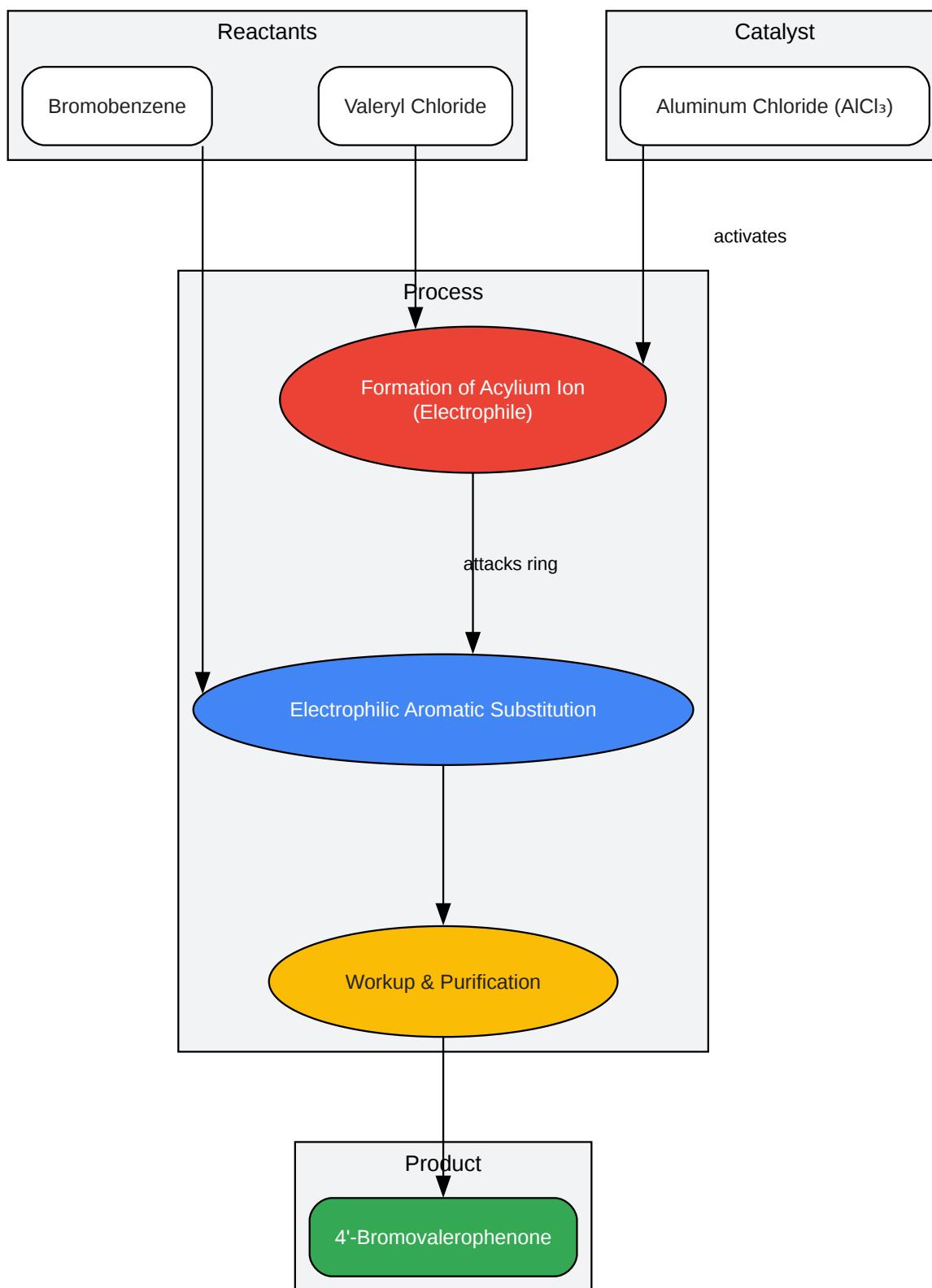
Physicochemical Properties

The introduction of a bromine atom onto the valerophenone backbone results in distinct physical and chemical properties. A summary and comparison of the key properties of Valerophenone and **4'-Bromovalerophenone** are presented below.

Property	Valerophenone	4'-Bromovalerophenone
CAS Number	1009-14-9 [1] [9]	7295-44-5 [4] [10] [11]
Molecular Formula	C ₁₁ H ₁₄ O [1] [9]	C ₁₁ H ₁₃ BrO [4] [10] [11]
Molecular Weight	162.23 g/mol [9]	241.12 g/mol [4] [10]
Appearance	Colorless to pale yellow liquid [2] [7]	Yellow crystalline powder or solid [12] [13] [14]
Melting Point	-9.4 °C [2]	34-36 °C [4] [12] [13] [15]
Boiling Point	244-245 °C	168-169 °C (at 20 mmHg) [4] [12] [13] [15]
Density	0.975 g/mL (at 20 °C)	1.291 g/cm ³ [4]
SMILES	CCCCC(=O)c1ccccc1	CCCCC(=O)C1=CC=C(C=C1)Br [4]
InChI Key	XKGLSKVNOSHTAD-UHFFFAOYSA-N [9]	STYJKBMRWQQJIS-UHFFFAOYSA-N [4] [11]

Synthesis of 4'-Bromovalerophenone

The most common and reliable method for synthesizing **4'-Bromovalerophenone** is through the Friedel-Crafts acylation of bromobenzene.[\[8\]](#) This electrophilic aromatic substitution reaction involves reacting bromobenzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[\[16\]](#)



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Caption: Workflow for the Friedel-Crafts acylation synthesis of **4'-Bromovalerophenone**.

Detailed Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative procedure adapted from established methods for Friedel-Crafts reactions.[\[17\]](#)[\[18\]](#)

Materials:

- Anhydrous aluminum chloride (AlCl_3)
- Bromobenzene
- Valeryl chloride
- Dry dichloromethane (DCM, solvent)
- Ice
- 3M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

- Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane. Cool the flask in an ice bath.
- Addition of Reactants: Slowly add bromobenzene (1.0 eq) to the stirred suspension. Subsequently, add valeryl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly pour the reaction mixture onto crushed ice mixed with concentrated HCl to decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 3M HCl, saturated NaHCO_3 solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by column chromatography to yield pure **4'-Bromovalerophenone**.

Spectral Data Analysis

The structural identification of **4'-Bromovalerophenone** is confirmed through various spectroscopic techniques. A summary of available spectral data is provided below.

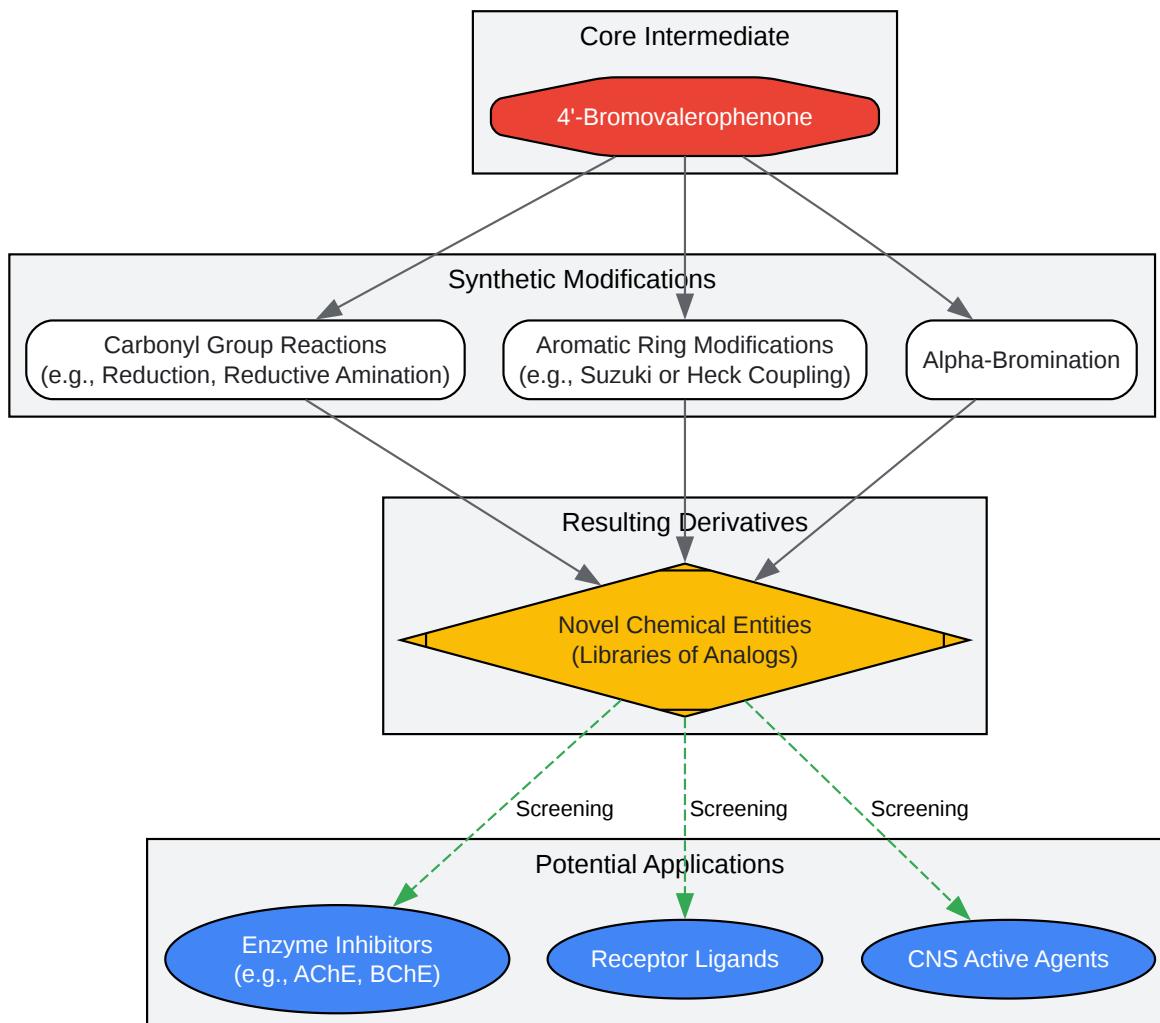
Spectroscopic Data	Observation
¹ H NMR	Data available, shows characteristic peaks for aromatic and aliphatic protons.
¹³ C NMR	Data available, confirms the presence of 11 distinct carbon environments.[19]
GC-MS	The mass spectrum shows a top peak at m/z 183 and a second-highest peak at m/z 185, characteristic of a monobrominated compound due to the isotopic distribution of Bromine (⁷⁹ Br and ⁸¹ Br).[19]
IR Spectroscopy	FTIR spectra are available, showing a strong carbonyl (C=O) stretching band and peaks corresponding to the aromatic ring.
UV-Vis Spectroscopy	The maximum absorbance (λ_{max}) is reported at 325 nm in heptane.[12][13][14]

Note: Detailed spectra can often be accessed through databases such as PubChem and SpectraBase.[19][20]

Applications in Drug Development and Research

4'-Bromovalerophenone is a valuable building block in organic synthesis, primarily due to the reactivity of its functional groups: the ketone and the brominated aromatic ring.[8] These sites allow for a diverse range of chemical transformations, making it a key intermediate in the construction of more complex molecules with potential biological activity.[8]

Derivatives of **4'-Bromovalerophenone** have been investigated for their potential as enzyme inhibitors. Research suggests that compounds synthesized from this intermediate may exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are significant targets in the therapeutic strategy for neurodegenerative conditions like Alzheimer's disease.[8] The valerophenone backbone can engage with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding or serve as a handle for further synthetic modifications.[8]



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Caption: Role of **4'-Bromovalerophenone** as a key intermediate in medicinal chemistry.

Conclusion

4'-Bromovalerophenone stands out as a highly valuable derivative of Valerophenone for the scientific community. Its well-defined physicochemical properties, straightforward synthesis via Friedel-Crafts acylation, and the dual reactivity offered by its ketone and bromophenyl moieties

make it an ideal starting material for synthetic projects. For professionals in drug development, its utility as a scaffold for generating libraries of novel compounds positions it as a significant tool in the ongoing search for new therapeutic agents.

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